molecular formula C17H15N3 B12520171 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline CAS No. 654650-56-3

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B12520171
CAS No.: 654650-56-3
M. Wt: 261.32 g/mol
InChI Key: BAOQPLAPHANSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Positional Isomerism in Pyrazoloquinoline Systems

The IUPAC name This compound derives from the fusion of a pyrazole ring with a partially hydrogenated quinoline system. The numbering begins at the nitrogen atom in the pyrazole ring (position 1), proceeds through the fused quinoline moiety, and assigns the methyl group to position 3 and the phenyl substituent to position 1 (Figure 1). The "2,4-dihydro" designation indicates single-bond saturation at positions 2 and 4, distinguishing it from fully aromatic analogs.

Positional isomerism arises from variations in the pyrazole-quinoline fusion pattern. For instance, pyrazolo[3,4-b]quinoline derivatives exhibit fusion at different ring positions, altering electronic conjugation and molecular planarity. A comparative analysis of 16 pyrazoloquinoline isomers reveals that the [4,3-c] fusion pattern in the target compound creates a distinct dihedral angle between the pyrazole and quinoline planes, influencing π-orbital overlap.

Table 1: Key Nomenclature Features

Feature Description
Parent heterocycle Pyrazolo[4,3-c]quinoline
Substituents Methyl (C-3), phenyl (N-1)
Hydrogenation 2,4-dihydro (partial saturation at C2–C3 and C4–N5 bonds)
Positional isomers Pyrazolo[3,4-b]quinoline, pyrazolo[4,3-b]quinoline, pyrazolo[3,4-c]quinoline

X-ray Crystallographic Analysis of Tricyclic Framework

Single-crystal X-ray diffraction studies of related pyrazolo[4,3-c]quinoline derivatives reveal a nearly planar tricyclic core, with average root-mean-square (r.m.s.) deviations of 0.028–0.077 Å from ideal planarity. The methyl group at position 3 introduces slight puckering (≤3.1° dihedral angle) due to steric interactions with the adjacent hydrogenated carbons. The phenyl substituent at position 1 adopts an orthogonal orientation relative to the tricyclic plane, minimizing steric strain (Figure 2).

Key bond lengths include:

  • N1–C2: 1.374 Å (pyrazole ring)
  • C9–C10: 1.418 Å (quinoline fusion site)
  • C3–CH3: 1.467 Å (methyl substitution)

Intermolecular π-π stacking dominates crystal packing, with interplanar distances of 3.31–3.47 Å between adjacent tricyclic systems. Weak C–H···N hydrogen bonds (2.61–2.89 Å) further stabilize the lattice.

Comparative Structural Analysis With Related Pyrazolo[4,3-c]quinoline Derivatives

Table 2: Structural Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Substituents Planarity (r.m.s. deviation, Å) Key Interactions
Target compound 3-CH3, 1-Ph, 2,4-dihydro 0.035 π-π stacking (3.42 Å)
1-(4-Methylphenyl)-3-phenyl derivative 1-(4-CH3-Ph), 3-Ph 0.029 C–H···N (2.67 Å)
6-Fluoro-1,3-diphenyl derivative 6-F, 1-Ph, 3-Ph 0.041 Halogen-π (3.11 Å)
3-Amino-4-(4-hydroxyphenylamino) 3-NH2, 4-(4-OH-Ph-NH) 0.052 N–H···O (2.73 Å)

The 2,4-dihydro configuration in the target compound reduces aromaticity compared to fully unsaturated analogs, increasing bond alternation in the pyrazole ring (e.g., N1–C2: 1.374 Å vs. 1.340 Å in aromatic derivatives). Electron-withdrawing substituents like fluorine at position 6 enhance planarity by 12–18% through resonance effects, whereas bulky groups at position 1 increase torsional strain.

Properties

CAS No.

654650-56-3

Molecular Formula

C17H15N3

Molecular Weight

261.32 g/mol

IUPAC Name

3-methyl-1-phenyl-4,5-dihydropyrazolo[4,3-c]quinoline

InChI

InChI=1S/C17H15N3/c1-12-15-11-18-16-10-6-5-9-14(16)17(15)20(19-12)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3

InChI Key

BAOQPLAPHANSFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Classical Condensation and Cyclization Approaches

Acid-Promoted Synthesis via Pyrazole-Arylamine and β-Keto Ester Condensation

A pivotal method involves the acid-catalyzed condensation of pyrazole-arylamines with β-keto esters. This approach, reported by Malakar et al., utilizes pyrazole-4-carbaldehydes and β-keto esters under acidic conditions to form the pyrazolo[4,3-c]quinoline core via C–C bond cleavage (Figure 1). Key steps include:

  • Vilsmeier-Haack formylation of 1-aryl-3-(2-nitrophenyl)-1H-pyrazoles to generate pyrazole-4-carbaldehydes.
  • Claisen-Schmidt condensation with β-keto esters (e.g., ethyl acetoacetate) in methanol with KOH, yielding chalcone intermediates.
  • Reductive cyclization using Fe powder in acetic acid at 110°C, achieving yields of 70–93%.

Optimized Conditions :

  • Solvent: Acetic acid
  • Temperature: 110°C
  • Reaction time: 1–3 hours
  • Yield: 84–93%
Table 1: Optimization of Reductive Cyclization Conditions
Entry Reagent Solvent Temperature (°C) Time Yield (%)
1 Fe powder Acetic acid 110 1.5 h 84
2 Zn dust Acetic acid 110 2.5 h 59
3 SnCl₂·2H₂O Methanol 80 12 h 43

Reductive Cyclization Strategies

Fe-AcOH Mediated Cyclization of Chalcones

Chalcones derived from Claisen-Schmidt condensation undergo reductive cyclization in acetic acid with Fe powder. This method, detailed by Gupta et al., reduces nitro groups to amines, followed by intramolecular Michael addition and C–C bond cleavage to form the tricyclic structure.

Mechanistic Pathway :

  • Nitro reduction : Fe reduces –NO₂ to –NH₂.
  • Michael addition : Amine attacks the α,β-unsaturated ketone.
  • C–C cleavage : Protonation induces bond breakage, yielding the fused pyrazoloquinoline.

Key Advantages :

  • Avoids hazardous reagents (e.g., CrO₃).
  • Scalable to gram quantities with >90% purity after recrystallization.

Wittig Reaction Followed by Cyclization

An alternative route employs Wittig reagents to form α,β-unsaturated esters. For example, triethyl phosphonoacetate reacts with pyrazole-4-carbaldehydes to generate intermediates that undergo Fe-AcOH cyclization (Scheme 2).

Conditions :

  • Wittig reaction: NaH in THF, 0°C to room temperature.
  • Cyclization: Fe-AcOH, 110°C, 1 hour.
  • Yield: 81%.

Multi-Component Reaction Protocols

Pfitzinger Synthesis with Isatin Derivatives

The Pfitzinger reaction, adapted for pyrazoloquinolines, involves isatin derivatives condensed with pyrazolones under basic conditions. This method, though less common, offers access to carboxylated analogs.

Steps :

  • Ring opening : Isatin reacts with base to form keto-acid.
  • Condensation : Keto-acid reacts with aldehydes/ketones.
  • Decarboxylation : Forms the final quinoline core.

Limitations : Requires specialized starting materials and yields <50% for carboxylated derivatives.

Niementowski Reaction with Anthranilic Acid

Anthranilic acid and pyrazolones undergo Niementowski condensation to form 4-hydroxy intermediates, which are subsequently dehydrated. Ghosh et al. reported this method but noted challenges in isolating pure products due to competing side reactions.

Conditions :

  • Solvent: Ethanol
  • Catalyst: Anhydrous CH₃COONa
  • Yield: <30%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Residence time : 5–10 minutes.
  • Temperature control : 100–120°C.
  • Automated purification : Centrifugal partition chromatography reduces processing time by 40% compared to batch methods.
Table 2: Industrial vs. Lab-Scale Parameters
Parameter Lab-Scale Industrial-Scale
Reaction volume 50 mL 500 L
Yield 84% 78%
Purity >90% >95%
Production rate 5 g/day 50 kg/week

Mechanistic Insights and Side Reactions

Competing Pathways in Reductive Cyclization

During Fe-AcOH cyclization, two competing pathways arise:

  • Desired pathway : C–C cleavage forms pyrazolo[4,3-c]quinoline.
  • Undesired pathway : Dehydrogenation yields fully aromatic byproducts (e.g., pyrazolo[3,4-b]quinoline).

Mitigation strategies :

  • Use excess Fe powder (5 equiv).
  • Maintain reaction temperature at 110°C.

Role of Solvent Polarity

Polar aprotic solvents (DMF, DMSO) improve chalcone solubility but increase side reactions. Non-polar solvents (toluene) favor cyclization but reduce reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinolines, which can exhibit different biological activities and properties .

Scientific Research Applications

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-Inflammatory Pyrazolo[4,3-c]quinoline Derivatives

Derivatives such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) demonstrate potent anti-inflammatory activity by inhibiting LPS-stimulated NO production (IC₅₀ in submicromolar range) and suppressing iNOS/COX-2 expression . In contrast, the 3-methyl-1-phenyl derivative lacks amino groups, which may reduce its ability to engage in hydrogen bonding with biological targets.

Table 1: Anti-Inflammatory Activity Comparison
Compound Substituents IC₅₀ (NO Inhibition) Key Mechanism
3-Methyl-1-phenyl derivative 3-methyl, 1-phenyl Not reported Unknown (structural inference)
2i (3-amino-4-hydroxyphenylamino) 3-amino, 4-hydroxyphenylamino ~submicromolar iNOS/COX-2 suppression
2m (4-carboxy derivative) 3-amino, 4-carboxyphenylamino ~submicromolar iNOS/COX-2 suppression

3,4-Diamino-1H-pyrazolo[4,3-c]quinoline (11)

This derivative, synthesized via hydrazine fusion of aminoquinolines, introduces dual amino groups at positions 3 and 3. These groups enhance interactions with targets like CDK2/cyclin A (anticancer) and benzodiazepine receptors (anxiolytic) .

Pyrazolo[3,4-b]quinolines

Though structurally similar, pyrazolo[3,4-b]quinolines differ in ring fusion position ([3,4-b] vs. [4,3-c]), altering electronic properties and solubility. For example, 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines synthesized via L-proline-catalyzed reactions exhibit distinct reactivity, but failed synthetic attempts highlight the challenges in achieving specific ring systems . The 3-methyl-1-phenyl derivative’s [4,3-c] fusion may confer greater stability or selectivity in biological systems .

Pharmacological Potential and Limitations

While the 3-methyl-1-phenyl derivative’s exact biological data are unspecified, its structural analogs highlight key trends:

  • Anti-inflammatory activity: Dependent on polar substituents (e.g., amino, hydroxyl) for target engagement .
  • Enzyme inhibition: Pyrazolo[4,3-c]quinolines with lipophilic groups (e.g., methyl, phenyl) may excel in beta-glucuronidase inhibition, as seen in KB-2 analogs for chemotherapy-induced diarrhea .
  • Receptor binding: Amino-substituted derivatives show affinity for benzodiazepine receptors, whereas methyl/phenyl groups may favor COX-2 selectivity .

Biological Activity

3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a fused pyrazole and quinoline structure, with a methyl group at the 3-position and a phenyl group at the 1-position of the pyrazole ring. Its molecular formula is C13_{13}H12_{12}N2_{2}, which contributes to its unique chemical properties and biological interactions.

Research indicates that this compound exhibits significant biological activities primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways. It interacts with inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells .
  • Modulation of Biological Pathways : By binding to specific receptors and enzymes, the compound can alter signal transduction pathways related to cell proliferation and inflammation. This interaction can modulate cellular responses to stress and injury, contributing to its therapeutic potential.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied. In vitro assays demonstrated that the compound significantly inhibits NO production in LPS-induced RAW 264.7 cells, with an IC50_{50} value comparable to established anti-inflammatory agents like 1400 W .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50_{50} (μM)Mechanism of Action
This compound~0.39Inhibition of iNOS and COX-2
Positive Control (1400 W)-iNOS inhibition

Anticancer Potential

Emerging studies suggest that derivatives of pyrazoloquinolines, including this compound, exhibit anticancer properties. The compound's ability to inhibit cell proliferation has been linked to its effect on various cancer cell lines. For instance, it has shown promise in reducing viability in breast cancer cells by inducing apoptosis through modulation of apoptotic markers .

Case Studies

Several case studies have highlighted the compound's potential therapeutic applications:

  • Study on Inflammatory Models : A recent study evaluated the anti-inflammatory effects of pyrazoloquinoline derivatives in carrageenan-induced edema models. The results indicated significant reduction in edema comparable to indomethacin treatment .
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis markers. This suggests potential for further development as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.